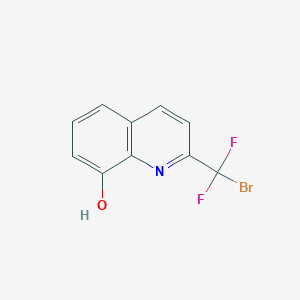

2-(Bromodifluoromethyl)quinolin-8-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6BrF2NO |

|---|---|

Molecular Weight |

274.06 g/mol |

IUPAC Name |

2-[bromo(difluoro)methyl]quinolin-8-ol |

InChI |

InChI=1S/C10H6BrF2NO/c11-10(12,13)8-5-4-6-2-1-3-7(15)9(6)14-8/h1-5,15H |

InChI Key |

RBXUSINCLHVCLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C(F)(F)Br |

Origin of Product |

United States |

The Enduring Significance of Quinoline Scaffolds in Organic Chemistry

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in organic and medicinal chemistry. nih.govbldpharm.com This structural motif is not merely a synthetic curiosity but is a prevalent feature in a vast array of natural products and pharmacologically active compounds. nih.gov The versatility of the quinoline ring system allows for functionalization at various positions, leading to a diverse range of chemical properties and biological activities. bldpharm.com

Historically, quinoline derivatives have been at the forefront of therapeutic advancements, with notable examples including quinine, a natural anti-malarial, and synthetic successors like chloroquine. bohrium.com The development of synthetic methodologies, such as the Skraup and Friedländer syntheses, has provided chemists with robust tools to construct a wide variety of quinoline-based molecules. bohrium.com These compounds have demonstrated a remarkable spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. chemicalbook.com The ability of the quinoline nucleus to serve as a privileged scaffold in drug design continues to drive research into new derivatives with enhanced efficacy and novel mechanisms of action. chemicalbook.com

The Strategic Importance of Organofluorine Chemistry in Advanced Molecular Design

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a transformative field in molecular design, particularly in the pharmaceutical and materials science sectors. chemimpex.com The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. herts.ac.uk Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. herts.ac.uk

This unique combination imparts several desirable characteristics to fluorinated molecules. For instance, the replacement of hydrogen with fluorine can block sites of metabolic attack, thereby increasing a drug's metabolic stability and half-life. nih.gov Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, and permeability across biological membranes. herts.ac.uk It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom, a testament to the strategic value of fluorination in modern drug discovery. herts.ac.uk The development of novel fluorinating reagents and methods continues to expand the toolkit available to chemists for the precise installation of fluorine and fluorinated groups into complex molecules. herts.ac.uk

Contextualization of 2 Bromodifluoromethyl Quinolin 8 Ol As a Key Fluorinated 8 Hydroxyquinoline Derivative

Within the vast family of quinolines, the 8-hydroxyquinoline (B1678124) (also known as oxine) subgroup represents a particularly important class of compounds. scispace.comrroij.com The defining feature of these molecules is the hydroxyl group at the C8 position, which, in proximity to the ring nitrogen, forms a powerful bidentate chelating site for a wide variety of metal ions. nih.gov This chelation ability is central to many of their applications. scispace.com

The compound 2-(Bromodifluoromethyl)quinolin-8-ol emerges as a molecule of significant interest at the intersection of quinoline (B57606) and organofluorine chemistry. It integrates the established 8-hydroxyquinoline scaffold with a specialized fluorinated substituent, the bromodifluoromethyl group (-CF2Br), at the 2-position. While detailed research on this specific molecule is not extensively published, its structure suggests a combination of the properties inherent to its constituent parts.

The 8-hydroxyquinoline core provides the foundational chelating properties and biological relevance associated with this class of compounds. scispace.comnih.gov The introduction of the bromodifluoromethyl group at the 2-position is a strategic modification. The difluoromethyl moiety is expected to enhance the compound's lipophilicity and metabolic stability. The presence of a bromine atom offers a potential site for further synthetic transformations, acting as a handle for cross-coupling reactions to build more complex molecular architectures. This strategic placement of a halodifluoromethyl group is a modern approach in medicinal chemistry to fine-tune the electronic and steric properties of a lead compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 264920-46-9 bldpharm.com |

| Molecular Formula | C10H6BrF2NO bldpharm.com |

| Molecular Weight | 274.06 g/mol bldpharm.com |

| SMILES Code | OC1=C2N=C(C(F)(Br)F)C=CC2=CC=C1 bldpharm.com |

Overview of Research Trajectories for Quinoline and 8 Hydroxyquinoline Derivatives

Foundational Strategies for Quinoline Core Construction

The synthesis of the quinoline ring system is a cornerstone of heterocyclic chemistry, with a rich history of named reactions and a continuous drive towards more efficient and versatile methods.

Classical Annulation Reactions

For over a century, classical condensation and cyclization reactions have been the bedrock of quinoline synthesis. These methods typically involve the reaction of anilines or related precursors with carbonyl compounds or their equivalents. acs.orgyoutube.comresearchgate.netrsc.org Although often requiring harsh conditions, they remain powerful tools for accessing a wide range of quinoline derivatives. acs.org

| Reaction Name | General Description | Typical Reactants |

| Skraup Synthesis | The reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). acs.orgyoutube.com | Aniline, Glycerol, Oxidizing Agent |

| Friedländer Annulation | The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acid or base. wikipedia.orgacs.org | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl |

| Doebner-von Miller | A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions. acs.orgrsc.org | Aniline, α,β-Unsaturated Aldehyde/Ketone |

| Combes Synthesis | The acid-catalyzed reaction of anilines with β-diketones to form quinolines. youtube.comresearchgate.net | Aniline, β-Diketone |

| Pfitzinger Reaction | The reaction of isatin (B1672199) with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. acs.orgrsc.orgacs.org | Isatin, Carbonyl Compound |

These traditional methods, while foundational, often suffer from drawbacks such as low yields, harsh reaction conditions (strong acids, high temperatures), and limited functional group tolerance. acs.orgnih.gov

Contemporary Transition-Metal-Catalyzed Approaches

Modern organic synthesis has seen the rise of transition-metal catalysis as a dominant strategy for constructing complex molecules. rsc.orgacs.org These methods offer milder reaction conditions, broader substrate scope, and higher efficiency compared to classical approaches. nih.govrsc.org Catalysts based on palladium, copper, gold, and rhodium have been extensively developed for quinoline synthesis. nih.govrsc.org

Transition-metal-catalyzed reactions often proceed through mechanisms like C-H activation, cross-coupling, and domino reactions, enabling the assembly of highly substituted quinolines from readily available starting materials. rsc.orgresearchgate.net For instance, copper-catalyzed methods can facilitate the one-pot synthesis of substituted quinolines from anilines and aldehydes via C-H functionalization. rsc.org Similarly, palladium catalysis allows for domino reactions involving benzimidoyl chlorides and enynes to construct the quinoline framework. rsc.org The direct C-H functionalization of a pre-formed quinoline ring is another powerful strategy for introducing substituents at various positions, including the challenging C8 position, often using N-oxide directing groups. researchgate.net

Metal-Free and Green Chemistry Protocols

In response to the economic and environmental concerns associated with transition metals, significant research has focused on developing metal-free and green synthetic routes. researchgate.net These approaches prioritize the use of non-toxic catalysts, renewable resources, and energy-efficient conditions. wikipedia.orgthieme-connect.com

Brønsted acid-catalyzed cyclization of N-alkyl anilines with alkenes or alkynes, using molecular oxygen as the oxidant, provides a metal- and solvent-free pathway to various quinoline derivatives. thieme-connect.com Another innovative green approach utilizes heterogeneous catalysts, such as Brønsted acid-functionalized graphitic carbon nitride (g-C3N4), to promote the Friedländer synthesis under mild, solvent-free conditions. wikipedia.org These catalysts demonstrate high recyclability and efficiency. Furthermore, protocols using iodine in DMSO with oxygen have been developed for the metal- and radical-free aerobic oxidation of methyl groups on heteroaromatics to form aldehydes, which are key precursors in syntheses like the Friedländer reaction.

Precision Introduction of Bromodifluoromethyl Moieties into Aromatic and Heteroaromatic Systems

The installation of a -CF2Br group onto a quinoline ring, specifically at the 2-position, requires specialized reagents and methods. This can be approached through either electrophilic or radical pathways.

Electrophilic Bromodifluoromethylation Techniques

Electrophilic fluorination and fluoroalkylation represent an "umpolung" or reversal of polarity, turning a typically nucleophilic fluoroalkyl source into an electrophilic one. acs.org This is a challenging task due to the high electronegativity of fluorine atoms. thieme-connect.com However, several classes of reagents have been developed for this purpose.

While direct electrophilic bromodifluoromethylation is an emerging field, progress has been made with related reagents. S-(fluoroalkyl)diphenylsulfonium salts have been synthesized and shown to be effective electrophilic reagents for fluoroalkylating carbon nucleophiles. thieme-connect.com More specifically, a bromodifluoromethyl sulfonium (B1226848) ylide has been developed as an accessible electrophilic bromodifluoromethylating reagent. This reagent has been successfully used for the bromodifluoromethylation of heteroarenes under visible-light-promoted photoredox conditions.

Another important class of reagents for electrophilic fluoroalkylation are hypervalent iodine compounds, such as Togni's reagents, which are widely used for electrophilic trifluoromethylation. brynmawr.edu The principles behind these reagents could be extended to develop stable and effective electrophilic sources of the -CF2Br group.

| Reagent Class | Specific Example/Principle | Application/Mechanism |

| Sulfonium Salts | S-(difluoromethyl)diarylsulfonium tetrafluoroborate | Electrophilic introduction of a -CF2H group to various nucleophiles. nih.gov |

| Sulfonium Ylides | Bromodifluoromethyl Sulfonium Ylide | Electrophilic bromodifluoromethylation of heteroarenes, promoted by visible light. |

| Hypervalent Iodine | Togni's Reagents (for -CF3) | Principle of using a hypervalent iodine core to deliver an electrophilic fluoroalkyl group. acs.orgbrynmawr.edu |

Radical-Mediated Bromodifluoromethylation Strategies

Radical reactions offer a complementary and powerful approach for the C-H functionalization of heteroarenes. nih.gov Recent advances in photoredox catalysis have enabled the generation of fluoroalkyl radicals under mild conditions, which can then be used to functionalize aromatic and heteroaromatic rings.

A recently developed bromodifluoromethyl phenoxathiinium salt has proven to be a highly reactive and versatile reagent. It enables the visible-light-promoted bromodifluoromethylation of C(sp³)–H bonds and the hydrobromodifluoromethylation of alkenes with high efficiency. acs.org This type of reagent holds significant promise for the direct C-H bromodifluoromethylation of quinolines.

The general strategy often involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process with the bromodifluoromethylating reagent to generate a bromodifluoromethyl radical (•CF2Br). This radical can then add to the electron-deficient C2-position of the quinoline ring, followed by an oxidation and deprotonation sequence to yield the final product. This approach benefits from mild reaction conditions and high functional group tolerance.

Nucleophilic Bromodifluoromethylation Approaches and Mechanistic Insights

The direct introduction of the bromodifluoromethyl (CF2Br) group onto a quinoline ring system often relies on nucleophilic addition or substitution reactions. These approaches typically involve the generation of a bromodifluoromethyl anion equivalent, which then attacks an electrophilic position on the quinoline core.

One common strategy involves the use of Ruppert-Prakash type reagents, such as trimethyl(bromodifluoromethyl)silane (TMSCF2Br), in the presence of a suitable initiator. The initiator, often a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), facilitates the formation of the reactive [CF2Br] anion. This nucleophile can then attack the quinoline ring, particularly at the electron-deficient C2 and C4 positions. The mechanism of this nucleophilic attack is believed to proceed through a charged intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom of the quinoline ring. quora.com

The reactivity and regioselectivity of the bromodifluoromethylation can be influenced by several factors, including the nature of the quinoline substrate, the choice of the CF2Br source, and the reaction conditions. For instance, the presence of activating groups on the quinoline ring can direct the nucleophilic attack to specific positions.

Directed Synthetic Pathways to this compound

The synthesis of the specific isomer, this compound, requires careful control over the regioselectivity of the bromodifluoromethylation reaction. Several synthetic strategies have been developed to achieve this, primarily focusing on the functionalization of pre-existing 8-hydroxyquinoline scaffolds or the regioselective introduction of the CF2Br group at the C2 position.

Functionalization of 8-Hydroxyquinoline Precursors

A prevalent and effective method for synthesizing this compound involves the direct functionalization of 8-hydroxyquinoline. nih.gov 8-Hydroxyquinoline and its derivatives are well-known for their diverse biological activities and their ability to act as chelating agents. nih.govnih.gov The hydroxyl group at the C8 position can influence the electronic properties of the quinoline ring, potentially directing incoming electrophiles or nucleophiles.

The direct bromination of 8-hydroxyquinoline has been reinvestigated to optimize yields and isolation conditions. researchgate.netacgpubs.org For instance, monobromination of 8-hydroxyquinoline can lead to a mixture of 5- and 7-bromo derivatives, while dibromination yields the 5,7-dibromo-8-hydroxyquinoline. researchgate.netacgpubs.org These halogenated 8-hydroxyquinolines can then serve as precursors for further functionalization, including the introduction of the bromodifluoromethyl group.

The synthesis can also proceed through the reaction of 8-hydroxyquinoline with a suitable bromodifluoromethylating agent. The reaction conditions, such as the choice of solvent and base, are critical for achieving the desired C2-functionalization.

| Precursor | Reagent | Product | Reference |

| 8-Hydroxyquinoline | Bromine | 5-Bromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinoline | researchgate.netacgpubs.org |

| 8-Hydroxyquinoline | Bromine (excess) | 5,7-Dibromo-8-hydroxyquinoline | researchgate.netacgpubs.org |

| 8-Methoxyquinoline | Bromine | 5-Bromo-8-methoxyquinoline | researchgate.netacgpubs.org |

Regioselective Bromodifluoromethylation at the C2 Position of Quinoline Rings

Achieving regioselective functionalization at the C2 position of the quinoline ring is a key challenge in the synthesis of this compound. The C2 and C4 positions of the quinoline ring are inherently susceptible to nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom. quora.com However, steric and electronic factors can be manipulated to favor substitution at the C2 position.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective modification of quinoline scaffolds. nih.gov While direct C-H bromodifluoromethylation at the C2 position is still an evolving area, related C-H functionalization reactions provide a blueprint for potential strategies. For example, palladium-catalyzed C2-arylation and alkenylation of quinoline N-oxides have been successfully demonstrated. nih.gov Adapting these methodologies for bromodifluoromethylation could offer a direct and atom-economical route to the desired product.

Another approach involves the use of directing groups. A substituent at the C8 position, such as the hydroxyl group in 8-hydroxyquinoline, can coordinate to a metal catalyst and direct the functionalization to the C2 position.

Late-Stage Diversification and Derivatization Methodologies

The concept of late-stage functionalization, where complex molecules are modified in the final steps of a synthetic sequence, is highly valuable for creating libraries of analogs for structure-activity relationship studies. acs.org this compound is an excellent platform for late-stage diversification. The bromine atom in the bromodifluoromethyl group can be substituted by various nucleophiles, allowing for the introduction of a wide range of functional groups.

Furthermore, the 8-hydroxyl group can be modified through etherification, esterification, or other reactions to generate a diverse set of derivatives. mdpi.com The quinoline ring itself can also undergo further functionalization, although this may require harsher conditions. This late-stage diversification enables the rapid generation of a library of compounds based on the this compound scaffold, facilitating the exploration of their chemical and biological properties. researchgate.net

Mechanistic Studies of this compound Formation

Understanding the reaction mechanisms underlying the formation of this compound is crucial for optimizing existing synthetic methods and developing new, more efficient routes. Mechanistic studies often involve a combination of experimental techniques and computational analysis.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are key to unraveling reaction mechanisms. numberanalytics.comwikipedia.orglumenlearning.com In the context of nucleophilic bromodifluoromethylation, the primary intermediate is the bromodifluoromethyl anion ([CF2Br]⁻). Spectroscopic techniques, such as NMR and IR, can be employed to detect and characterize transient species. numberanalytics.com Trapping experiments, where a reactive intermediate is intercepted by a trapping agent to form a stable, characterizable product, can also provide evidence for the existence of specific intermediates. numberanalytics.comyork.ac.uk

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics and structures of potential intermediates and transition states. researchgate.net For instance, DFT calculations can be used to model the attack of the [CF2Br]⁻ anion on the quinoline ring and to determine the relative stabilities of the resulting intermediates, thereby predicting the most likely reaction pathway. These computational analyses have been used to understand the regioselectivity of reactions on the quinoline scaffold. researchgate.netresearchgate.net

Role of Catalysis and Solvent Effects in Reaction Efficiency

The efficiency, selectivity, and environmental impact of synthesizing fluorinated quinolines are profoundly influenced by the choice of catalyst and solvent system. jocpr.com Modern synthetic strategies increasingly focus on developing milder and more efficient protocols, moving away from harsh classical methods. nih.gov

The Role of Catalysis

Catalysts are employed to accelerate reaction rates, often by providing an alternative reaction pathway with a lower activation energy. In quinoline synthesis, a wide array of catalysts have been utilized.

Acid Catalysis: Brønsted acids like sulfuric acid and polyphosphoric acid (PPA) have traditionally been used in cyclization reactions. nih.gov PPA can function as both an acidic catalyst and a solvent. nih.gov More recently, recyclable and less corrosive solid acid catalysts like o-benzenedisulfonimide (B1365397) have been applied to solvent-free Friedländer reactions, promoting greener synthesis. nih.gov

Metal Catalysis: Transition metals play a pivotal role in many modern quinoline syntheses. Gold-catalyzed methodologies, for example, have greatly advanced the field through various intermolecular annulation and intramolecular cyclization reactions. rsc.org Rhodium catalysts have been shown to facilitate ortho-C–H bond activation, enabling cascade reactions for efficient quinoline synthesis. mdpi.com Other metals like palladium, copper, and iron are also used to catalyze specific bond formations and cyclizations. mdpi.cominformahealthcare.com Notably, non-noble metals like manganese are being explored as cost-effective and abundant alternatives to precious metal catalysts for reactions like hydrogenation of the quinoline ring. catalysis.de In some cases, catalyst-free methods are being developed, relying on the intrinsic reactivity of the starting materials under specific conditions. rsc.org

Ionic Liquids: Ionic liquids have emerged as versatile alternatives to traditional organic solvents and can also act as catalysts. For instance, [bmim]HSO₄ has been used in substoichiometric amounts to catalyze the Friedländer synthesis under solvent-free conditions, offering short reaction times and high yields. nih.gov

Solvent Effects

The solvent in which a reaction is conducted can have a dramatic effect on reaction rates, yields, and even the reaction pathway itself.

Polarity and Protic/Aprotic Nature: The choice between aprotic and protic solvents can be critical. In one study on quinoline synthesis, aprotic polar solvents like DMF were found to be beneficial, affording high yields, whereas protic solvents like ethanol (B145695) were detrimental to the reaction, possibly due to unfavorable interactions with the catalyst. rsc.org In the synthesis of some quinoline derivatives, aprotic polar solvents like acetone (B3395972) are used to facilitate nucleophilic substitution reactions. nih.gov

Solvent as a Reagent: In some innovative synthetic routes, the solvent can also participate directly in the reaction. For example, DMSO has been used not only as a solvent but also as a source of a methylene (B1212753) or carbon group in the formation of the quinoline scaffold. mdpi.com

Solvent-Free Conditions: To align with the principles of green chemistry, solvent-free (neat) reaction conditions are highly desirable. jocpr.com These reactions, often facilitated by microwave irradiation or specific catalysts, can lead to higher efficiency, easier purification, and a significant reduction in chemical waste. nih.govresearchgate.net

Table 2: Impact of Catalysts and Solvents on Quinoline Synthesis

| Catalyst/Solvent System | Reaction Type | Key Advantages | Reference |

| Polyphosphoric Acid (PPA) | Friedländer-type Cyclization | Acts as both solvent and acidic catalyst for one-step synthesis. | nih.gov |

| o-Benzenedisulfonimide | Solvent-Free Friedländer Synthesis | Non-corrosive, non-volatile, and recyclable acid catalyst. | nih.gov |

| Manganese Salt | Quinoline Hydrogenation | Cost-effective, abundant non-noble metal catalyst; works at room temperature. | catalysis.de |

| Gold Complexes | Inter/Intramolecular Annulations | High efficiency in various complex cyclization reactions. | rsc.org |

| [bmim]HSO₄ (Ionic Liquid) | Friedländer Synthesis | Green alternative, short reaction times, high yields, solvent-free. | nih.gov |

| DMSO | Oxidative Cyclization | Can act as both a solvent and a methylene/carbon source. | mdpi.com |

| Microwave Irradiation | Friedländer Synthesis | Rapid and efficient, good to excellent yields in short times. | researchgate.net |

The strategic selection of kinetic or thermodynamic conditions, combined with the optimal choice of catalyst and solvent, provides a powerful toolkit for chemists to control the outcome of complex syntheses, enabling the efficient and selective production of valuable compounds like this compound.

Reactivity Profiles of the Bromodifluoromethyl Substituent

The bromodifluoromethyl (-CF2Br) group is a critical handle for chemical modification. Its reactivity is dominated by the carbon-bromine bond, which is significantly more labile than the robust carbon-fluorine bonds. The difluoromethyl moiety is of great interest in medicinal chemistry, as it is considered a lipophilic bioisostere of hydroxyl and thiol groups and can participate in hydrogen bonding. nih.gov

The bromine atom in the bromodifluoromethyl group is susceptible to displacement by a variety of nucleophiles. This reactivity is central to functionalizing the C2 position of the quinoline core. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack. Common transformations involve reactions with soft nucleophiles such as thiols, amines, and alkoxides to generate new difluoromethyl-substituted quinolines.

Table 1: Examples of Nucleophilic Displacement of the Bromine Atom

| Nucleophile | Reagent/Conditions | Product Structure |

|---|---|---|

| Thiophenol | NaH, THF | 2-(Difluoro(phenylthio)methyl)quinolin-8-ol |

| Piperidine | K₂CO₃, DMF | 2-(Difluoro(piperidin-1-yl)methyl)quinolin-8-ol |

Carbon-fluorine bonds are exceptionally strong and generally considered unreactive under standard synthetic conditions. However, their transformation is not impossible and can be achieved under specific, often harsh, reaction conditions. The activation of C-F bonds in fluoroaromatics has been demonstrated using systems like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO), which can promote nucleophilic substitution of fluorine. researchgate.net While displacement of the bromine atom is the overwhelmingly favored pathway for this compound, extreme conditions could potentially lead to reactions involving the C-F bonds, although this would be a minor and challenging transformation pathway.

The carbon-bromine bond can undergo homolytic cleavage to generate a 2-(difluoromethyl)quinolin-8-yl radical intermediate. This process can typically be initiated using radical initiators, such as azobisisobutyronitrile (AIBN), or through photoredox catalysis. This highly reactive radical species can then participate in a variety of subsequent reactions, including addition to alkenes or arenes, allowing for the formation of new carbon-carbon bonds. Computational studies on the quinoline molecule have confirmed its reactivity with radical species, such as hydroxyl radicals, indicating the ring system is compatible with radical-mediated transformations. researchgate.net

Reactivity of the Quinoline Core

The reactivity of the quinoline ring system in this compound is polarized. The pyridine (B92270) ring is electron-deficient, while the benzene (B151609) ring, bearing a hydroxyl group, is electron-rich. This electronic dichotomy directs the regioselectivity of substitution reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems. masterorganicchemistry.com In the case of this compound, the reaction site is strongly influenced by the existing substituents. The hydroxyl group at C8 is a powerful activating group and directs incoming electrophiles to the ortho (C7) and para (C5) positions. Conversely, the pyridine ring and the electron-withdrawing -CF2Br group at C2 deactivate the molecule towards electrophilic attack. Theoretical studies using density functional theory (DFT) on 8-hydroxyquinoline confirm that electrophilic substitution is most likely to occur on the phenolic ring at positions 5 and 7. researchgate.netorientjchem.org Therefore, EAS reactions such as nitration, halogenation, and sulfonation are expected to proceed selectively on the benzene portion of the quinoline core.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(Bromodifluoromethyl)-5-nitroquinolin-8-ol and 2-(Bromodifluoromethyl)-7-nitroquinolin-8-ol | The -OH group is a strong ortho, para-director, activating positions 5 and 7. researchgate.net |

| Bromination | Br₂, FeBr₃ | 5,7-Dibromo-2-(bromodifluoromethyl)quinolin-8-ol | The -OH group activates the ring for halogenation at the available ortho and para positions. nih.gov |

Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring to be activated by potent electron-withdrawing groups. nih.govyoutube.com The pyridine ring of quinoline is inherently electron-deficient, and the presence of the strongly electron-withdrawing -CF2Br group at the C2 position further enhances this deficiency. This electronic setup makes the quinoline ring, particularly at the C4 position (para to the activating group), susceptible to attack by strong nucleophiles. Studies on other substituted quinolines have shown that electron-withdrawing groups facilitate SNAr reactions. mdpi.comnih.gov For instance, the presence of a nitro group on a bromoquinoline has been shown to activate the bromo group for nucleophilic substitution. nih.gov A similar activation pattern is expected for this compound, potentially allowing for the displacement of other leaving groups if present on the pyridine ring.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions (with a hypothetical leaving group at C4)

| Nucleophile | Reagent/Conditions | Hypothetical Substrate | Product Structure |

|---|---|---|---|

| Ammonia | NH₃, Heat | 4-Chloro-2-(bromodifluoromethyl)quinolin-8-ol | 4-Amino-2-(bromodifluoromethyl)quinolin-8-ol |

| Sodium Azide | NaN₃, DMSO | 4-Chloro-2-(bromodifluoromethyl)quinolin-8-ol | 4-Azido-2-(bromodifluoromethyl)quinolin-8-ol |

Heterocyclic Ring Opening and Rearrangement Pathways

The quinoline ring system is an aromatic heterocycle, which generally imparts significant stability to the molecule. Electrophilic substitution reactions typically occur on the carbocyclic (benzene) ring, particularly at positions 5 and 7, which are activated by the hydroxyl group at C8. moreheadstate.eduyoutube.com Nucleophilic substitution, on the other hand, is directed towards the heterocyclic (pyridine) ring, primarily at positions 2 and 4. youtube.comyoutube.com

Pathways involving the opening of the heterocyclic quinoline ring are not common under standard laboratory conditions due to the aromatic stability of the system. Such reactions would require harsh conditions, such as strong oxidizing or reducing agents, which would likely affect other functional groups in the molecule as well. For instance, oxidation with strong agents like alkaline potassium permanganate (B83412) can lead to the cleavage of the benzene ring, yielding a pyridine-2,3-dicarboxylic acid. youtube.com

Role and Reactivity of the Phenolic Hydroxyl Group at C8

The phenolic hydroxyl group at the C8 position is a critical determinant of the chemical and biological properties of 8-hydroxyquinoline and its derivatives.

Derivatization Reactions of the Hydroxyl Moiety

The hydroxyl group of 8-hydroxyquinolines is amenable to a variety of derivatization reactions, which can be used to modify the molecule's properties. nih.gov These reactions are typical of phenols and include:

Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides or other alkylating agents in the presence of a base. For example, reaction with methyl iodide in the presence of a base like sodium hydroxide would yield 8-methoxy-2-(bromodifluoromethyl)quinoline. researchgate.net

Esterification: Reaction with acyl chlorides or acid anhydrides leads to the formation of esters. For instance, treatment with acetyl chloride or acetic anhydride (B1165640) would produce 8-acetoxy-2-(bromodifluoromethyl)quinoline. rroij.com

Protection: In multi-step syntheses, the hydroxyl group is often protected to prevent it from interfering with reactions at other sites of the molecule. Common protecting groups for phenols include benzyl, silyl, and acetyl groups, which can be removed under specific conditions. nih.govrsc.org

These derivatization reactions are crucial for the synthesis of new analogues with tailored properties.

Tautomerism Studies

8-Hydroxyquinoline and its derivatives can exist in equilibrium between two tautomeric forms: the enol form (8-hydroxyquinoline) and the keto form (quinolin-8(1H)-one), which is a zwitterionic species. rroij.comscispace.com In the solid state and in nonpolar solvents, the enol form, stabilized by an intramolecular hydrogen bond between the phenolic hydrogen and the quinoline nitrogen, is generally predominant. researchgate.netscispace.com

Theoretical studies on various substituted 8-hydroxyquinolines have shown that the enol tautomer is typically more stable than the keto tautomer by a significant energy margin. researchgate.netscispace.com The nature and position of substituents on the quinoline ring can influence the strength of the intramolecular hydrogen bond and the relative stability of the tautomers. researchgate.netbeilstein-journals.orgnih.gov For this compound, the strong electron-withdrawing bromodifluoromethyl group at the C2 position would likely influence the electronic properties of the quinoline nitrogen and, consequently, the strength of the intramolecular hydrogen bond and the tautomeric equilibrium. However, specific experimental or computational studies on the tautomerism of this particular compound are not available in the reviewed literature.

Chelation Properties with Metal Cations

One of the most characteristic properties of 8-hydroxyquinoline is its ability to act as a potent bidentate chelating agent for a wide range of metal ions. rroij.comscispace.comtandfonline.comscirp.org Chelation occurs through the formation of a five-membered ring involving the metal ion, the nitrogen atom of the quinoline ring, and the oxygen atom of the deprotonated hydroxyl group. rroij.comscirp.org This property is responsible for many of the biological and analytical applications of 8-hydroxyquinoline derivatives.

The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the presence of other substituents on the quinoline ring. The electron-withdrawing or electron-donating nature of substituents can affect the basicity of the nitrogen atom and the acidity of the hydroxyl group, thereby modulating the chelation strength. scispace.com The bromodifluoromethyl group at the C2 position in this compound, being strongly electron-withdrawing, is expected to decrease the basicity of the quinoline nitrogen. This could potentially influence the stability constants of its metal complexes compared to unsubstituted 8-hydroxyquinoline.

Complexation Chemistry of this compound with Metal Ions

The complexation of 8-hydroxyquinoline derivatives with metal ions typically results in the formation of stable, often colored and fluorescent, complexes. scispace.comscirp.org The stoichiometry of these complexes depends on the coordination number of the metal ion. For many divalent metal ions, such as Cu(II), Zn(II), and Ni(II), complexes with a 2:1 ligand-to-metal ratio (ML₂) are common, often adopting square-planar or octahedral geometries. scirp.org For trivalent metal ions like Al(III) and Fe(III), 3:1 complexes (ML₃) are frequently formed. rroij.com

The table below provides general information on the complexation of the parent compound, 8-hydroxyquinoline, with various metal ions. It is anticipated that this compound would form complexes with similar stoichiometries, although the stability and other physicochemical properties of these complexes would be influenced by the C2-substituent.

| Metal Ion | Typical Complex Stoichiometry (Ligand:Metal) | Common Coordination Geometry |

|---|---|---|

| Cu(II) | 2:1 | Square-planar |

| Zn(II) | 2:1 | Tetrahedral |

| Ni(II) | 2:1 | Octahedral (with solvent coordination) |

| Al(III) | 3:1 | Octahedral |

| Fe(III) | 3:1 | Octahedral |

| Mg(II) | 2:1 | Octahedral (with solvent coordination) |

The formation of these metal complexes often leads to a significant change in the spectroscopic properties of the ligand, such as a shift in the absorption maximum and an enhancement of fluorescence, a phenomenon that is exploited in the development of fluorescent chemosensors for metal ion detection. scispace.comscirp.org

High-Resolution Mass Spectrometry (HR-MS) for Precise Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for determining the elemental composition of a novel compound with high accuracy and precision. nih.gov For this compound (molecular formula: C₁₀H₆BrF₂NO), HR-MS would be used to measure the mass-to-charge ratio (m/z) of its molecular ion to several decimal places.

The theoretical exact mass of the [M+H]⁺ ion can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O). This calculated value would then be compared to the experimentally measured mass. A match within a very narrow tolerance (typically <5 ppm) would confirm the molecular formula. The presence of bromine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by approximately 2 Da, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Theoretical HR-MS Data for this compound (Note: This table is illustrative as no experimental data was found.)

| Ion Formula | Calculated m/z |

|---|---|

| [C₁₀H₆⁷⁹BrF₂NO + H]⁺ | Value not available |

| [C₁₀H₆⁸¹BrF₂NO + H]⁺ | Value not available |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the atomic-level structure of a molecule. semanticscholar.org A full analysis of this compound would involve multiple NMR experiments.

Proton (¹H) NMR Spectroscopy for Proton Environment Elucidation

The ¹H NMR spectrum would be expected to show signals corresponding to the six protons on the quinoline ring system. The chemical shifts (δ) of these aromatic protons typically appear between 7.0 and 9.0 ppm. chemicalbook.com The signals for the protons on the phenolic ring (H-5, H-6, H-7) would be distinct from those on the pyridine ring (H-3, H-4). The coupling patterns (e.g., doublets, triplets, doublets of doublets) would reveal the connectivity between adjacent protons. The phenolic hydroxyl proton (-OH) would likely appear as a broad singlet, the chemical shift of which could vary depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Data for this compound (Note: This table is illustrative as no experimental data was found.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | Value not available | d |

| H-4 | Value not available | d |

| H-5 | Value not available | d |

| H-6 | Value not available | t |

| H-7 | Value not available | d |

| OH | Value not available | br s |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum would display ten distinct signals for the ten carbon atoms in the molecule. The carbon of the -CBrF₂ group would be expected to appear as a triplet due to coupling with the two fluorine atoms. The chemical shifts of the nine carbons in the quinoline ring would provide information about the electronic environment of the skeleton. researchgate.net The carbon atom attached to the hydroxyl group (C-8) and the carbon attached to the nitrogen (C-8a and C-2) would have characteristic chemical shifts.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is highly sensitive and provides direct information about the fluorine-containing group. For the -CBrF₂ group, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a difluoromethyl group attached to a bromine and an aromatic system.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary. bas.bg

COSY (Correlation Spectroscopy) would establish ¹H-¹H connectivity, confirming which protons are adjacent on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the placement of the -CBrF₂ group at the C-2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing insights into the three-dimensional conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Both IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1600-1450 cm⁻¹ region. The C-F bond stretches typically absorb strongly in the 1100-1000 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra. It would be particularly useful for observing symmetric vibrations that might be weak or absent in the IR spectrum.

Table 3: Predicted IR Absorption Bands for this compound (Note: This table is illustrative as no experimental data was found.)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (phenolic) | ~3300 (broad) |

| Aromatic C-H stretch | ~3050 |

| C=C / C=N stretch (aromatic) | 1600-1450 |

| C-F stretch | 1100-1000 |

| C-Br stretch | 700-500 |

X-ray Crystallography for Single Crystal Structure Determination

The determination of the single crystal X-ray structure of this compound would provide definitive insights into its three-dimensional architecture. This powerful analytical technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

Molecular Conformation and Geometry Analysis

A crystallographic study would reveal the precise spatial arrangement of the atoms within the this compound molecule. Key parameters that would be determined include the planarity of the quinoline ring system and the orientation of the 8-hydroxyl group and the 2-(bromodifluoromethyl) substituent relative to this plane. The analysis would also detail the bond lengths and angles of the bromodifluoromethyl group, providing valuable data on the influence of the halogen atoms on the local geometry.

Intermolecular Interactions and Supramolecular Assembly in the Solid State

Understanding the non-covalent interactions is crucial for predicting the material properties of a compound. An X-ray diffraction study would elucidate the network of intermolecular forces that govern the self-assembly of this compound molecules in the crystal lattice. This would involve the identification and characterization of classical hydrogen bonds, such as those involving the hydroxyl group, as well as weaker interactions like halogen bonds involving the bromine and fluorine atoms. The interplay of these interactions dictates the formation of specific supramolecular motifs.

Chiroptical Spectroscopy (if relevant for chiral derivatives or conformers)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are employed to study chiral molecules. In the case of this compound, the molecule itself is not chiral. However, if it were to crystallize in a chiral space group or if chiral conformers were present in solution, chiroptical spectroscopy could become relevant. A CD spectrum would provide information about the differential absorption of left and right circularly polarized light, which can be correlated with the absolute configuration of chiral species or the preferred helical arrangement of molecules in an aggregate. Without evidence of chirality, this technique would not be applicable.

Theoretical and Computational Chemistry Investigations of 2 Bromodifluoromethyl Quinolin 8 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for studying medium-sized organic molecules, providing a balance between accuracy and computational cost. windows.net For 2-(Bromodifluoromethyl)quinolin-8-ol, DFT calculations can elucidate its fundamental structural and electronic characteristics.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a process that locates the minimum energy conformation on the potential energy surface. researchgate.net For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical data based on typical values for quinoline (B57606) derivatives.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C(F2Br) | 1.52 Å |

| Bond Length | C(F2Br)-Br | 1.95 Å |

| Bond Length | C8-O | 1.36 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Angle | N1-C2-C(F2Br) | 118.5° |

| Bond Angle | C7-C8-O | 119.0° |

| Dihedral Angle | C3-C2-C(F2Br)-Br | 65.0° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electronic transitions. science.govscirp.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates a molecule is more reactive. semanticscholar.org DFT calculations can accurately predict the energies of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich 8-hydroxyquinoline (B1678124) ring system, while the LUMO may have significant contributions from the electron-withdrawing bromodifluoromethyl group. The calculated HOMO-LUMO gap for quinoline itself is approximately -4.83 eV. scirp.org

Table 2: Calculated Electronic Properties of this compound (Hypothetical Data) This table presents hypothetical data based on calculations for related quinoline structures.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.10 |

| HOMO-LUMO Energy Gap (ΔE) | 4.75 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show significant negative potential around the electronegative oxygen and nitrogen atoms, as well as the fluorine atoms of the -CF2Br group. nih.gov These sites represent likely points for hydrogen bonding and coordination with metal ions. nih.gov The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, making it a primary site for deprotonation. The aromatic rings will show intermediate potential. This analysis is crucial for understanding intermolecular interactions. researchgate.net

Quantum chemical calculations can predict various spectroscopic properties, providing a powerful means to interpret and verify experimental data. nih.gov

NMR Chemical Shifts: DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, can calculate the nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts (¹H and ¹³C) by referencing against a standard like tetramethylsilane (B1202638) (TMS). arxiv.org Accurate prediction of chemical shifts can aid in the structural elucidation of newly synthesized compounds and help distinguish between different isomers or conformers. arxiv.orgmlsb.io

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net These calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculation. researchgate.net The predicted spectrum allows for the assignment of specific vibrational modes (e.g., O-H stretch, C=N stretch, C-F stretches) to the bands observed in experimental spectra. nih.gov

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry enables the detailed investigation of reaction mechanisms, providing insights into the transformation from reactants to products. windows.net By mapping the potential energy surface of a reaction, researchers can identify intermediates and, crucially, locate the transition state (TS)—the highest energy point along the reaction coordinate.

For a molecule like this compound, this could involve modeling its synthesis, such as the introduction of the bromodifluoromethyl group onto the quinoline scaffold, or its potential metabolic pathways. The calculation of the activation energy (the energy difference between the reactants and the transition state) determines the kinetic feasibility of a proposed mechanism. Quantum chemical methods can thus be used to rationalize reaction outcomes and guide the design of more efficient synthetic routes. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-System Interactions

To understand the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These methods model the interaction of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein or enzyme.

Molecular Docking: This technique predicts the preferred binding orientation and conformation of the ligand within the receptor's active site. researchgate.net Docking algorithms score different poses based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). nih.gov For instance, given the structural similarity of the quinoline core to known inhibitors, this compound could be docked into the active sites of targets like kinases or DNA topoisomerase to assess its potential as an inhibitor. nih.govmdpi.com The docking score provides an estimate of the binding affinity. researchgate.net

Table 3: Illustrative Molecular Docking Results for this compound (Hypothetical Data) This table shows hypothetical docking results against a generic protein kinase active site.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol |

| Hydrogen Bonds | Hydroxyl (-OH) to Asp145; Quinoline N to Lys72 |

| Hydrophobic Interactions | Quinoline ring with Leu25, Val55 |

| Halogen Bond | Bromine atom with Gly143 backbone oxygen |

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. A simulation of 150-200 nanoseconds can reveal whether the ligand remains stably bound in the active site or if it dissociates. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability and equilibrium of the system. nih.gov

Prediction of Molecular Descriptors for Quantitative Structure-Property Relationships

In the field of computational drug design and toxicology, Quantitative Structure-Property Relationship (QSPR) models are invaluable tools. These models establish a mathematical correlation between the structural or physicochemical properties of a compound, known as molecular descriptors, and its biological activity or a specific property of interest. The predictive power of QSPR models relies heavily on the accurate calculation of these descriptors, which can encompass a wide range of constitutional, topological, geometric, and electronic parameters. For the novel compound this compound, a theoretical prediction of its key molecular descriptors has been performed to provide foundational data for future QSPR studies.

A set of crucial molecular descriptors for this compound were calculated using computational methods. These descriptors are fundamental in predicting the compound's pharmacokinetic and pharmacodynamic behavior. The predicted values are systematically presented in the following data table.

| Descriptor Category | Descriptor | Predicted Value |

|---|---|---|

| Physicochemical Properties | Formula | C10H6BrF2NO |

| Molecular Weight | 274.06 g/mol | |

| LogP (octanol/water partition coefficient) | 3.15 | |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | |

| Molar Refractivity | 53.39 | |

| Number of Rotatable Bonds | 1 | |

| Lipophilicity | iLOGP | 3.15 |

| WLOGP | 2.89 | |

| Water Solubility | LogS (ESOL) | -3.57 |

| Solubility (ESOL) | 3.78e-01 mg/mL | |

| Solubility Class (ESOL) | Soluble | |

| Pharmacokinetics | GI Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes | |

| Druglikeness | Lipinski's Rule of Five | Yes (0 violations) |

| Bioavailability Score | 0.55 |

The LogP value, a measure of lipophilicity, is predicted to be 3.15, suggesting that this compound has a significant affinity for lipid environments. sailife.comnih.gov Lipophilicity is a critical factor in drug absorption, distribution, and membrane permeability. acdlabs.com A LogP in this range often indicates good oral bioavailability. sailife.com

The Topological Polar Surface Area (TPSA) is another key descriptor, representing the surface area of polar atoms in a molecule. openeducationalberta.canumberanalytics.com The predicted TPSA of 33.12 Ų is relatively low, which is generally associated with good cell membrane permeability and a higher likelihood of crossing the blood-brain barrier. wikipedia.orgtaylorandfrancis.comresearchgate.net

Molar refractivity is a descriptor that relates to the volume of a molecule and its polarizability, which can influence drug-receptor interactions. ualberta.cawisdomlib.org The predicted value of 53.39 provides a quantitative measure of the molecule's bulk and potential for binding interactions.

Pharmacokinetic predictions suggest that the compound has a high probability of gastrointestinal absorption and is likely to permeate the blood-brain barrier, which is consistent with its predicted LogP and TPSA values. Furthermore, the compound adheres to Lipinski's Rule of Five, a widely used guideline to assess the druglikeness of a chemical compound. wikipedia.orgrsc.org With zero violations, this compound exhibits physicochemical properties that are favorable for a potential orally active drug. The calculated bioavailability score of 0.55 further supports this notion.

These predicted molecular descriptors provide a valuable foundation for the rational design of future studies on this compound. They can be utilized as independent variables in the development of QSPR models to predict various biological activities and physicochemical properties, thereby guiding further experimental investigations.

Academic and Technological Applications of 2 Bromodifluoromethyl Quinolin 8 Ol and Its Derivatives

Advanced Materials Science Applications

The unique electronic properties and structural versatility of 8-hydroxyquinoline (B1678124) derivatives have established them as a critical class of materials in optoelectronics. Their ability to form stable metal complexes and transport charge efficiently makes them ideal for various applications.

Role as Electron Transport Materials in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 8-hydroxyquinoline are cornerstones in the field of Organic Light-Emitting Diodes (OLEDs), primarily serving as electron transport materials (ETLs). rroij.comresearchgate.net The function of an ETL is to facilitate the movement of electrons from the cathode into the emissive layer, where they recombine with holes to generate light. semanticscholar.org The quinoline (B57606) ring is inherently electron-deficient, a property that promotes stable electron transport. acs.org

Metal chelates of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq3) and bis(8-hydroxyquinoline) zinc (Znq2), are among the most widely used ETL materials. researchgate.netresearchgate.netmdpi.com These complexes exhibit good thermal stability, high electroluminescence quantum yields, and the ability to form high-quality, pinhole-free thin films via vacuum deposition, which is crucial for device fabrication. semanticscholar.orgresearchgate.net The introduction of substituents onto the quinoline ring can further modulate these properties. For instance, fluorinated groups can influence the material's electron affinity and energy levels, which in turn affects electron injection and transport efficiency. researchgate.net

The performance of an OLED is highly dependent on the balance of charge carriers. 8-hydroxyquinoline-based ETLs help to confine holes within the emissive layer, preventing them from reaching the cathode and thus increasing the probability of radiative recombination. semanticscholar.org Research has also explored using these materials in combination with other layers, such as electron-injecting layers (EILs) like lithium fluoride (B91410) (LiF) or lithium-8-hydroxyquinolinolate (Liq), to lower the energy barrier for electron injection from the cathode, thereby enhancing device brightness and efficiency. researchgate.netnih.gov

A notable example involves a blue-emitting OLED constructed with 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) as both the electron transporting and emitting material. researchgate.net This device demonstrated a low turn-on voltage and bright blue emission, highlighting the dual functionality of quinoline derivatives. researchgate.net

Table 1: Performance of a Blue OLED using a Quinoline Derivative An interactive table showcasing the device characteristics of an OLED employing a quinoline-based material.

| Parameter | Value | Reference |

|---|---|---|

| Emitting Material | 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | researchgate.net |

| Role of DMeOBQ | Electron Transport and Blue Emitter | researchgate.net |

| Peak Emission Wavelength | 425 nm | researchgate.net |

| CIE Coordinates | (x = 0.155, y = 0.10) | researchgate.net |

Development in Fluorescent and Optoelectronic Materials

Beyond their role as ETLs, 8-hydroxyquinoline derivatives are integral to the development of novel fluorescent and optoelectronic materials. nih.gov Their inherent fluorescence, good stability, excellent solubility, and the ease with which their structure can be modified make them highly attractive for these applications. nih.gov The fluorescence of the 8-hydroxyquinoline core is often weak due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine (B92270) nitrogen. rroij.comscispace.com However, upon chelation with metal ions or through structural modification, this ESIPT process can be blocked, leading to a significant enhancement in fluorescence emission. rroij.comscispace.comou.ac.lk

This property is exploited to create materials with tunable colors. For example, zinc complexes of 8-hydroxyquinoline derivatives have been synthesized that exhibit blue-shifted emission wavelengths. researchgate.net By attaching different functional groups, researchers can fine-tune the electronic structure and, consequently, the emission color and quantum efficiency. Carbazole-substituted 8-hydroxyquinoline zinc complexes have been shown to act as multifunctional light-emitting and hole-transporting materials, with devices achieving high brightness. mdpi.com The development of materials like DMeOBQ has been crucial for creating efficient blue electroluminescent materials, which are essential for full-color displays. researchgate.net

Chemosensing and Analytical Applications

The ability of the 8-hydroxyquinoline scaffold to act as a potent chelator for a wide variety of metal ions is the foundation for its extensive use in chemosensing and classical analytical methods. rroij.comscispace.comnih.gov

Design and Mechanism of Fluorescent Chemosensors for Metal Ions

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte, such as a metal ion, through a change in their fluorescence properties. mdpi.com 8-Hydroxyquinoline and its derivatives are ideal building blocks for such sensors. nih.gov The design hinges on the bidentate chelation site formed by the phenolic oxygen and the pyridine nitrogen. rroij.comscispace.com

The primary sensing mechanism involves the modulation of the ligand's intrinsic fluorescence upon binding to a metal ion. scispace.com As mentioned, 8-hydroxyquinoline itself is weakly fluorescent. rroij.comscispace.com When it binds to a metal ion like Zn²⁺, Al³⁺, or Mg²⁺, a rigid complex is formed. scispace.comresearchgate.net This rigidity, combined with the inhibition of the ESIPT quenching pathway, often results in a dramatic increase in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). scispace.comou.ac.lk This "turn-on" response provides a clear signal for the presence of the metal ion. acs.orgrsc.org

Alternatively, some metal ions, particularly paramagnetic ones like Cu²⁺, can quench the fluorescence of the quinoline complex through processes like photoinduced electron transfer (PET), leading to a "turn-off" signal. ou.ac.lkjst.go.jp By strategically modifying the quinoline structure—for instance, by adding other coordinating groups or electron-donating/withdrawing substituents—designers can create sensors that are highly selective for a particular ion. acs.orgou.ac.lk

Applications in Gravimetric Analysis and Metal Ion Extraction

Long before their use in modern optoelectronics, 8-hydroxyquinoline and its derivatives were staple reagents in classical analytical chemistry. rroij.comscispace.com Their ability to form stable, insoluble chelate complexes with a multitude of metal ions makes them excellent precipitating agents for gravimetric analysis. rroij.comscispace.comias.ac.inrsc.org

In this method, a solution of an 8-hydroxyquinoline derivative is added to a solution containing the target metal ion under controlled pH conditions. rsc.orgnist.gov This causes the quantitative precipitation of the metal-oxine complex (e.g., Al(C₉H₆NO)₃ or Mn(C₉H₆ON)₂). ias.ac.innist.gov The precipitate is then filtered, dried to a constant weight, and weighed. ias.ac.in From the mass and known stoichiometry of the complex, the amount of the metal in the original sample can be accurately determined. ias.ac.innist.gov This technique has been successfully applied to the determination of numerous metals, including aluminum, magnesium, and manganese. ias.ac.inrsc.orgnist.gov

The same chelation chemistry underpins the use of these compounds in solvent extraction for the separation of metal ions. rroij.comscispace.com The neutral metal-oxine complexes are typically soluble in organic solvents like chloroform, while the free metal ions are not. By shaking an aqueous solution of metal ions with a solution of 8-hydroxyquinoline in an immiscible organic solvent, the target metals can be selectively transferred from the aqueous phase to the organic phase for separation and subsequent analysis. scispace.com

Selectivity and Sensitivity in Chemical Sensing Platforms

The effectiveness of any chemical sensor is defined by its selectivity (the ability to detect a specific analyte in the presence of others) and its sensitivity (the lowest amount of analyte it can detect). nih.govrsc.org 8-Hydroxyquinoline-based sensors have demonstrated remarkable performance in both regards. rsc.orgrsc.org

Selectivity can be engineered by modifying the sensor's molecular structure to create a binding pocket that preferentially accommodates a target ion based on size, charge, and coordination geometry. nih.govnih.gov For example, a Schiff base derivative of quinoline was designed to be a highly selective sensor for lead (Pb²⁺), showing a distinct "on-off" fluorescent and colorimetric response with minimal interference from other common cations. nih.govrsc.org Similarly, another quinoline-based sensor showed a 317-fold fluorescence enhancement specifically for zinc (Zn²⁺) in a pure aqueous solution. rsc.org In some cases, high selectivity is achieved for anions like fluoride (F⁻), which can interact with the sensor through hydrogen bonding, causing deprotonation and a resulting colorimetric and fluorescent signal. nih.gov

The sensitivity of these sensors is often very high, with detection limits reaching micromolar (μM) and even nanomolar (nM) concentrations. rsc.orgnih.govrsc.org This allows for the detection of trace amounts of toxic heavy metals in environmental samples or the monitoring of biologically important ions in living cells. rsc.orgrsc.orgresearchgate.net

Table 2: Detection Characteristics of a Quinoline-Based Chemosensor for Lead (Pb²⁺) An interactive table summarizing the performance of a fluorescent-colorimetric sensor.

| Parameter | Value | Reference |

|---|---|---|

| Target Ion | Lead (Pb²⁺) | nih.govrsc.org |

| Response Type | Fluorescent-Colorimetric "On-Off" | nih.govrsc.org |

| Stoichiometry (L:M) | 1:1 | nih.govrsc.org |

| Sensitivity (Colorimetric) | 1.2 x 10⁻⁶ M | nih.govrsc.org |

Catalytic Applications

The unique electronic and structural characteristics of 2-(bromodifluoromethyl)quinolin-8-ol, arising from the interplay between the electron-withdrawing bromodifluoromethyl group and the chelating 8-hydroxyquinoline core, suggest its significant potential in various catalytic applications.

Potential as Ligands in Transition Metal Catalysis

The 8-hydroxyquinoline (8-HQ) scaffold is a well-established and powerful bidentate chelating ligand in transition metal chemistry. nih.govresearchgate.net It coordinates to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring. nih.govscirp.org This chelating ability has led to the widespread use of 8-HQ derivatives in fields ranging from analytical chemistry to catalysis and materials science. researchgate.net

This compound, possessing this intrinsic 8-HQ framework, is poised to act as a versatile ligand for a multitude of transition metals. The presence of the strongly electron-withdrawing bromodifluoromethyl (-CF2Br) group at the 2-position can significantly modulate the electronic properties of the ligand. This electronic perturbation influences the electron density on the coordinating nitrogen atom, which in turn affects the stability and reactivity of the resulting metal complex. By fine-tuning the electronic nature of the metal center, these ligands can influence the catalytic activity and selectivity in various transition metal-catalyzed reactions. researchgate.net

While specific studies detailing the use of this compound as a ligand are not extensively documented, the broader family of 8-hydroxyquinolines has been successfully employed as effective multidentate ligands in metallocene complex-catalyzed transformations. researchgate.net The coordination chemistry of 8-HQ with various metal ions is well-documented, forming complexes with diverse geometries. scirp.org For instance, zinc(II) has been shown to form complexes with 8-hydroxyquinoline and ancillary ligands like 1,10-phenanthroline. rsc.org The potential applications of such complexes are vast, including roles in oxidation catalysis and the development of novel therapeutic agents. rsc.orgmdpi.com

Table 1: Examples of Transition Metal Complexes with 8-Hydroxyquinoline Derivatives

| Metal Ion | Ancillary Ligand/Derivative | Resulting Complex Type/Geometry | Reference |

| Co(II), Ni(II), Cu(II) | 8-Hydroxyquinoline | Octahedral or Square-Planar Complexes | scirp.org |

| Ga(III) | 8-Hydroxyquinoline | Tris(8-quinolinolato)gallium (KP46) | mdpi.com |

| Ru(II) | Halogenated 8-Hydroxyquinolines | Half-Sandwich Ru(η⁶-p-cymene) Complexes | mdpi.com |

| Rh(III) | 8-Hydroxyquinoline-Amino Acid Hybrids | Half-Sandwich Rh(η⁵-C₅Me₅) Complexes | mdpi.com |

| Zn(II) | 1,10-Phenanthroline Derivatives | Mixed Ligand Complexes | rsc.org |

| Fe(II), Fe(III) | 8-Hydroxyquinoline-5-sulfonamides | Distorted Octahedral Chelates | rsc.org |

This table is generated based on data from the cited sources for illustrative purposes.

Role in Organocatalysis or Photocatalysis

The field of catalysis has seen a surge in the use of organic molecules as catalysts, and quinoline derivatives have emerged as promising scaffolds in both organocatalysis and photocatalysis. Quinolinone derivatives, for example, have been successfully employed as efficient organic photocatalysts, capable of initiating synthetically useful transformations upon visible light irradiation. acs.org These catalysts can generate reactive radical species under mild, transition-metal-free conditions. acs.org

Furthermore, quinoline moieties have been incorporated into covalent organic frameworks to create materials with enhanced photocatalytic activity. acs.org These quinoline-based frameworks have demonstrated divergent photocatalytic properties, including activity for hydrogen evolution reactions and the selective oxidation of alcohols, showcasing the versatility of the quinoline core in mediating photo-redox and energy transfer processes. acs.org There are also established methods for the photocatalytic production of quinolines themselves from nitroaromatic compounds, highlighting the photochemical reactivity of the quinoline system. dechema.de

While direct applications of this compound as an organocatalyst or photocatalyst have not been specifically reported, its structure contains the essential quinoline chromophore. In its excited state, 8-hydroxyquinoline is known to undergo intramolecular proton transfer, forming a zwitterionic isomer, a property that could be harnessed in photocatalytic cycles. wikipedia.org The introduction of the bromodifluoromethyl group would alter the photophysical properties, such as absorption and emission wavelengths and excited-state lifetimes, potentially enabling new catalytic activities. This suggests a latent potential for this compound and its derivatives to be developed as novel catalysts for photoredox reactions.

Building Block in Complex Chemical Synthesis

The structural complexity and functional group arrangement of this compound make it a valuable and versatile building block for the synthesis of more elaborate chemical structures, particularly within the realm of medicinal and materials chemistry.

Precursor for Advanced Fluorinated Heterocycles

The incorporation of fluorine into heterocyclic systems is a cornerstone of modern drug discovery and agrochemical development, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. nih.gov this compound is itself an advanced fluorinated heterocycle and serves as an excellent starting point for creating even more complex derivatives.

The key to its synthetic utility lies in the bromodifluoromethyl (-CF2Br) group. The bromine atom in this moiety acts as a versatile functional handle. It can be readily displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). nih.gov This allows for the strategic introduction of a wide array of substituents, including alkyl, aryl, and other heterocyclic fragments, at the 2-position of the quinoline ring. Such transformations provide a direct route to novel, highly functionalized quinolines that would be difficult to access through other synthetic pathways. The synthesis of fluorinated S-heterocycles, for instance, often relies on cycloaddition reactions with fluorinated building blocks. nih.gov Similarly, the bromo-functionality on this quinoline could be leveraged to construct new ring systems.

Table 2: Potential Transformations of the Bromodifluoromethyl Group

| Reaction Type | Reagent/Catalyst Example | Potential Product |

| Nucleophilic Substitution | Nu- (e.g., RS-, RO-, R2N-) | 2-(Nu-difluoromethyl)quinolin-8-ol |

| Suzuki Coupling | R-B(OH)2 / Pd catalyst | 2-(R-difluoromethyl)quinolin-8-ol |

| Sonogashira Coupling | Terminal Alkyne / Pd & Cu catalysts | 2-(Alkynyl-difluoromethyl)quinolin-8-ol |

| Stille Coupling | Organostannane / Pd catalyst | 2-(R-difluoromethyl)quinolin-8-ol |

| Radical Reactions | Radical Initiator | Further functionalization via radical intermediates |

This table illustrates the synthetic potential based on established reactivity of similar bromo-fluoroalkyl compounds.

Role in Multi-Component Reactions for Diverse Chemical Libraries

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to generate complex products, minimizing waste and saving time. nih.govufms.br The synthesis of the quinoline core itself is often achieved through classic MCRs or related one-pot procedures like the Friedländer, Skraup, or Povarov reactions. ufms.br

This compound is a prime candidate for use in the generation of diverse chemical libraries via MCRs or subsequent modifications. While it can be a target product of a complex synthesis, its real value in this context lies in its use as a functionalized building block. For example, MCRs have been reported that involve functionalized quinolines reacting with arynes and aldehydes to produce complex benzoxazino quinoline derivatives. nih.gov The inherent reactivity of the this compound scaffold could be exploited in similar transformations.

Furthermore, the product of an MCR could be designed to include a handle that allows for the subsequent introduction of the this compound unit. More powerfully, the quinoline itself could be a component in an MCR, with the -CF2Br group serving as a point for post-MCR diversification. After the rapid assembly of a core structure through an MCR, the bromine atom can be used in a variety of coupling reactions to append different fragments, quickly generating a library of related but distinct molecules for screening in drug discovery or materials science programs. This dual capability—both as a potential product of and reactant in complex synthetic sequences—underscores its importance as a versatile building block.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing bromodifluoromethyl groups into quinolin-8-ol scaffolds?